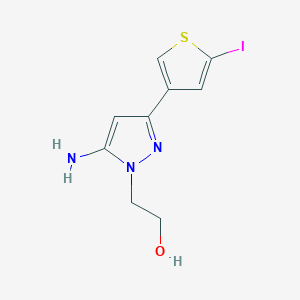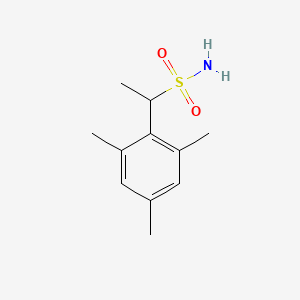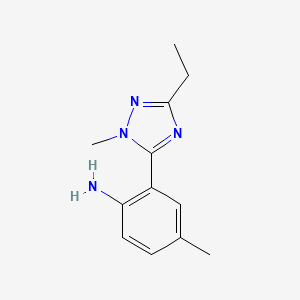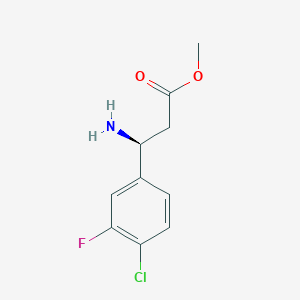
Methyl (S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate is a chemical compound with the molecular formula C10H11ClFNO2 It is a derivative of phenylalanine, a common amino acid, and features a chloro and fluoro substitution on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of 4-chloro-3-fluorobenzaldehyde with glycine methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic synthesis. These methods offer higher yields and greater efficiency, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substitutions on the phenyl ring enhance its binding affinity and specificity for these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate can be compared with other similar compounds, such as:
Methyl 2-amino-3-(4-chloro-3-fluorophenyl)propanoate: This compound has a similar structure but differs in the position of the amino group.
Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate: This is another stereoisomer with different spatial arrangement of atoms.
Phenylalanine derivatives: Other derivatives of phenylalanine with various substitutions on the phenyl ring.
The uniqueness of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11ClFNO2 |
|---|---|
Peso molecular |
231.65 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
Clave InChI |
RBFNBHWANRSGPG-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)F)N |
SMILES canónico |
COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


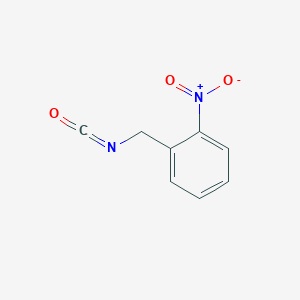


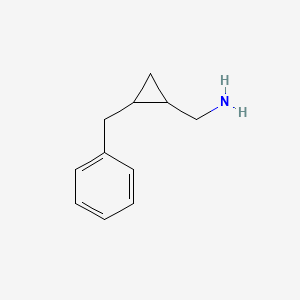
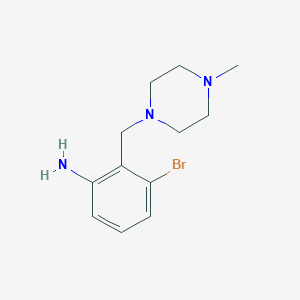
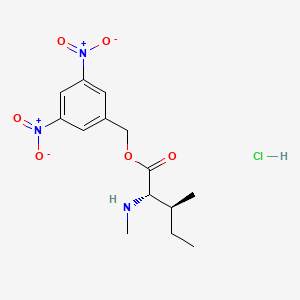
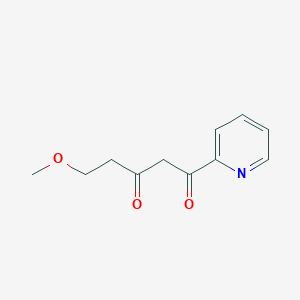

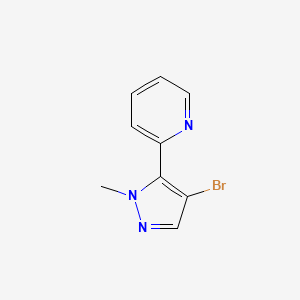
![Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13632985.png)
